molecular formula C20H20N4O3 B11434206 5-(4-ethylphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

5-(4-ethylphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11434206
M. Wt: 364.4 g/mol
InChI Key: FLHXHDCMVVSUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both ethylphenyl and methoxyphenyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-ethylbenzaldehyde and 3-methoxybenzylamine to form an intermediate Schiff base. This intermediate can then undergo cyclization with a suitable azide source to yield the desired pyrrolo[3,4-d][1,2,3]triazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-Ethylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular processes.

    Material Science: The compound’s properties may be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: Similar structure with a methyl group instead of an ethyl group.

    5-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: Contains a chlorine substituent on the phenyl ring.

    5-(4-Methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: Features a methoxy group on the phenyl ring.

Uniqueness

The presence of the ethyl group in 5-(4-ethylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in medicinal chemistry and material science.

Biological Activity

5-(4-ethylphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolo-triazole core followed by functionalization at the aromatic rings. The process often employs techniques such as cyclization and substitution reactions to achieve the desired structure.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit promising anticancer activity. For instance, derivatives of pyrrolo[3,4-d][1,2,3]triazoles have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.

A study reported that certain triazole derivatives inhibited the WDR5 protein, a chromatin regulatory scaffold overexpressed in cancers. The compound exhibited a moderate inhibition constant (KiK_i) of 7.21 μM against WDR5 . Such inhibition suggests that compounds like this compound could be further explored for their anticancer potential.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes implicated in various diseases. For example, structure-activity relationship (SAR) studies on related triazole compounds demonstrated significant inhibition of kinases involved in inflammatory responses .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)
This compoundJNK-125
Related Compound AJNK-216
Related Compound BJNK-139

This table summarizes the IC50 values for various compounds against JNK enzymes. The data indicates that modifications in the molecular structure can lead to varying degrees of enzyme inhibition.

The biological activity of this compound is thought to involve interaction with specific protein targets that modulate cellular pathways. The binding affinity to these proteins can alter their function and lead to downstream effects such as apoptosis in cancer cells or modulation of inflammatory responses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : In vitro studies demonstrated that treatment with related pyrrolo-triazole compounds led to a significant decrease in cell viability in breast cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation.
  • Case Study 2 : A pharmacokinetic study illustrated favorable absorption and distribution profiles for similar derivatives when administered in vivo. This suggests potential for effective systemic delivery in clinical settings.

Q & A

Q. Basic: What are the optimal synthetic conditions for achieving high yields of this compound?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of parameters:

  • Step 1: Formation of the pyrrolo-triazole core via cyclization, typically using polar aprotic solvents (e.g., DMF or toluene) and bases like NaH at 80–100°C .
  • Step 2: Functionalization of the core with substituents (e.g., 4-ethylphenyl and 3-methoxybenzyl groups) via nucleophilic substitution or coupling reactions. Catalytic systems such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improve regioselectivity .
  • Optimization Tips: Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for >70% yield .

Q. Basic: How is the molecular structure validated post-synthesis?

Methodological Answer:
Structural confirmation relies on:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and methoxy/ethyl groups (δ 1.2–3.8 ppm) .
    • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • X-ray Crystallography: Resolve stereochemistry at the 3a,6a positions, critical for activity studies .

Q. Advanced: How can contradictory data in reaction yields between studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Catalyst Efficiency: Compare Cu(I) vs. Ru(II) catalysts in cycloadditions; Cu(I) favors 1,4-regioisomers, while Ru(II) may alter kinetics .
  • Solvent Effects: Polar solvents (DMF) accelerate reactions but may increase side products vs. toluene for slower, cleaner synthesis .
  • Statistical Tools: Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst load .

Q. Advanced: What computational strategies predict biological targets for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against targets like 14-α-demethylase (PDB: 3LD6). Prioritize binding poses with ΔG < -8 kcal/mol .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) .
  • QSAR Models: Train models on triazole derivatives’ antifungal/anticancer data to predict IC₅₀ values .

Q. Advanced: How do substituents influence bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

Substituent Effect on Activity Reference
4-EthylphenylEnhances lipophilicity, improving CNS penetration
3-MethoxybenzylIncreases H-bond donor capacity, boosting enzyme inhibition
Halogenated analogsHigher cytotoxicity but reduced solubility (Cl > F > Br)

Q. Advanced: How to elucidate the reaction mechanism for triazole ring formation?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated azides to probe rate-determining steps in cycloadditions .
  • Trapping Intermediates: Characterize nitrene or carbene intermediates via low-temperature ESR spectroscopy .
  • DFT Calculations: Map energy profiles (B3LYP/6-31G*) to identify transition states and confirm concerted vs. stepwise pathways .

Q. Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Thermal Stability: Perform TGA/DSC to identify decomposition thresholds (>150°C typical for triazoles) .
  • Light Sensitivity: Store in amber vials at -20°C under desiccant (silica gel) to prevent photodegradation .
  • Solution Stability: Avoid DMSO >1 week; prefer lyophilized forms in PBS (pH 7.4) for biological assays .

Q. Advanced: What strategies improve regioselectivity in synthetic modifications?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitutions .
  • Microwave Synthesis: Reduce reaction time (30 mins vs. 24 hrs) and enhance selectivity via rapid, controlled heating .
  • Chiral Catalysts: Use Ru(II)-BINAP systems for asymmetric synthesis of 3a,6a stereocenters .

Q. Advanced: How to validate contradictory biological activity data across labs?

Methodological Answer:

  • Standardized Assays: Replicate using CLSI guidelines for antifungal testing (e.g., broth microdilution) .
  • Cell Line Authentication: Verify via STR profiling to rule out cross-contamination .
  • Positive Controls: Include fluconazole (antifungal) or doxorubicin (anticancer) to benchmark activity .

Q. Advanced: How to design in vivo studies for pharmacokinetic profiling?

Methodological Answer:

  • ADME Screening:
    • Caco-2 Assays: Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
    • Microsomal Stability: Incubate with liver microsomes (CYP450 isoforms) to estimate metabolic clearance .
  • In Vivo Models: Use BALB/c mice for bioavailability studies (IV vs. oral dosing) with LC-MS/MS quantification .

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-(4-ethylphenyl)-3-[(3-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C20H20N4O3/c1-3-13-7-9-15(10-8-13)24-19(25)17-18(20(24)26)23(22-21-17)12-14-5-4-6-16(11-14)27-2/h4-11,17-18H,3,12H2,1-2H3

InChI Key

FLHXHDCMVVSUNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.